molecular formula C10H11N3O B13883066 2-(1-Methoxymethyl-1H-imidazol-2-yl)pyridine

2-(1-Methoxymethyl-1H-imidazol-2-yl)pyridine

Cat. No.: B13883066
M. Wt: 189.21 g/mol
InChI Key: KQJYQGMOBWPQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methoxymethyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxymethyl-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with 1-methoxymethylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxymethyl-1H-imidazol-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methoxymethyl-1H-imidazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methoxymethyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2,6-Bis(1H-imidazol-2-yl)pyridine
  • 2-(2-Pyridyl)imidazole

Uniqueness

2-(1-Methoxymethyl-1H-imidazol-2-yl)pyridine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with other molecules. This functional group can enhance the compound’s solubility and modify its electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-[1-(methoxymethyl)imidazol-2-yl]pyridine

InChI

InChI=1S/C10H11N3O/c1-14-8-13-7-6-12-10(13)9-4-2-3-5-11-9/h2-7H,8H2,1H3

InChI Key

KQJYQGMOBWPQGQ-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CN=C1C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.